REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:5][CH:4](C(O)=O)[CH2:3]1.CC[N:11]([CH:15](C)C)C(C)C.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:25])=CC=1.[CH2:35]([OH:42])[C:36]1[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=1>C1(C)C=CC=CC=1>[O:1]=[C:2]1[CH2:3][CH:4]([NH:11][C:15](=[O:25])[O:42][CH2:35][C:36]2[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=2)[CH2:5]1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(C1)C(=O)O
|
Name
|
|
Quantity
|
1.92 g
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
2.89 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 60° C. overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by SGC (PE:EA=8:1)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CC(C1)NC(OCC1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 240 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 12.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |